Cas no 5714-00-1 (Acetophenazine dimaleate)

Acetophenazine dimaleate structure
Acetophenazine dimaleate structure
Nombre del producto:Acetophenazine dimaleate
Número CAS:5714-00-1
MF:C31H37N3O10S
Megavatios:643.704587697983
CID:368388
PubChem ID:5281082

Acetophenazine dimaleate Propiedades químicas y físicas

Nombre e identificación

    • ACETOPHENAZINE
    • Acetophenazine Dimaleate
    • ACETOPHENAZINE
    • Acetophazine maleate
    • acetophenazinemaleate
    • ACETOPHENZAINEMALEATE
    • Ethanone, 1-[10-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]-10H-phenothiazin-2-yl]-, (Z) 2-butenedioate (1_2) (salt)
    • sch6673
    • tindal
    • Acetophenazine dimaleate salt
    • Acetophenazine maleate (USAN:USP)
    • SC 8806
    • 10-(3-(4-(2-Hydroxyethyl)-1-piperazinyl)propyl)phenothiazin-2-yl methyl ketone dimaleate
    • 1-(2-Hydroxyethyl)-4-(3-(2-acetyl-10-phenothiazinyl)propyl)piperazine dimaleate
    • Acetophenazine maleate [USAN]
    • DTXCID3027829
    • 1-(10-(3-(4-(2-hydroxyethyl)piperazin-1-yl)propyl)-10H-phenothiazin-2-yl)ethanone di((2Z)-but-2-enedioate)
    • NSC 169180
    • EINECS 227-202-3
    • Q27105654
    • Ethanone, 1-[10-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]-10H-phenothiazin-2-yl]-, (2Z)-2-butenedioate (1:2) (salt)
    • 5714-00-1
    • Tindal (TN)
    • Ethanone, 1-(10-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)-10H-phenothiazin-2-yl)-, (Z)-2-butenedioate (1:2) (salt)
    • ACEPHENAZINE DIMALEATE
    • UNII-3P5HNU5JTC
    • SCHEMBL123789
    • ACETOPHENAZINE MALEATE [WHO-DD]
    • ACETOPHENAZINE MALEATE [VANDF]
    • Ketone, 10-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)phenothiazin-2-yl methyl, dimaleate
    • 2-Acetyl-10-(3-(4-(2-hydroxyethyl)piperazinyl)propyl)-10H-phenothiazine dimaleate
    • 10-(3-(4-(2-Hydroxyethyl)-1-piperazinyl)propyl)phenothiazin-2-yl methyl ketone maleate (1:2) (salt)
    • D00788
    • 1-(10-(3-(4-(2-Hydroxyethyl)-1-piperazinyl)propyl)-10H-phenothiazin-2-yl)ethanone
    • CHEMBL2360079
    • Ketone, 10-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)phenothiazin-2-yl methyl, maleate (1:2) (salt)
    • Tindala
    • NSC70600
    • Ethanone, 1-(10-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)-10H-phenothiazin-2-yl)-, (Z) 2-butenedioate (1:2) (salt)
    • Acetophenazine (dimaleate)
    • NSC-169180
    • 1-(10-{3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-10H-phenothiazin-2-yl)ethanone di[(2Z)-but-2-enedioate]
    • NSC-70600
    • (Z)-but-2-enedioic acid;1-[10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]ethanone
    • HY-B1262
    • NCGC00181120-01
    • ACETOPHENAZINE MALEATE [ORANGE BOOK]
    • ACETOPHENAZINE MALEATE [MART.]
    • SCH-6673
    • ACETOPHENAZINE MALEATE (MART.)
    • MS-30934
    • ACETOPHENAZINE DIMALEATE [MI]
    • Acetophenazine maleate
    • Phentoxate
    • NSC 70600
    • Sch 6673
    • Tindal maleate
    • CHEBI:2402
    • DTXSID7047851
    • Tox21_112730
    • Acetophenazine maleate [USAN:USP]
    • NSC169180
    • CAS-5714-00-1
    • CS-0013048
    • Acetophenazine maleate (USAN)
    • 1-[10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]ethanone; maleic acid
    • 2-Acetyl-10-(3-(4-(beta-hydroxyethyl)piperazinyl)propyl)phenothiazine dimaleate
    • 3P5HNU5JTC
    • 10-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]phenothiazin-2-yl methyl ketone maleate (1:2) (salt)
    • GLXC-02977
    • G14285
    • 1-(Phenazin-1-yl)ethanone maleate
    • NUKVZKPNSKJGBK-SPIKMXEPSA-N
    • Acetophenazine dimaleate
    • Renchi: InChI=1S/C14H10N2O.C4H4O4/c1-9(17)10-5-4-8-13-14(10)16-12-7-3-2-6-11(12)15-13;5-3(6)1-2-4(7)8/h2-8H,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
    • Clave inchi: GQDACNLDFQFDIS-BTJKTKAUSA-N
    • Sonrisas: CC(=O)C1=C2C(=CC=C1)N=C3C=CC=CC3=N2.C(=C/C(=O)O)/C(=O)O

Atributos calculados

  • Calidad precisa: 527.20900
  • Masa isotópica única: 643.21996556g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 7
  • Recuento de átomos pesados: 25
  • Cuenta de enlace giratorio: 3
  • Complejidad: 659
  • Recuento de unidades de unión covalente: 3
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 2
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 222Ų

Propiedades experimentales

  • Color / forma: NA
  • Denso: Not available
  • Punto de fusión: 167-168.5°
  • Punto de ebullición: Not available
  • Punto de inflamación: 141.4±8.2 °C
  • PSA: 146.92000
  • Logp: 3.14450

Acetophenazine dimaleate Información de Seguridad

Acetophenazine dimaleate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T10232-1 mL * 10 mM (in DMSO)
Acetophenazine dimaleate
5714-00-1 99.48%
1 mL * 10 mM (in DMSO)
¥947.00 2022-04-26
SHENG KE LU SI SHENG WU JI SHU
sc-480884-1 mg
Acetophenazine-d4 Dimaleate,
5714-00-1
1mg
¥3,685.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-480884A-10 mg
Acetophenazine-d4 Dimaleate,
5714-00-1
10mg
¥22,563.00 2023-07-11
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T10232-25 mg
Acetophenazine dimaleate
5714-00-1 99.48%
25mg
¥1526.00 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A912564-100mg
Acetophenazine dimaleate
5714-00-1 98%
100mg
¥1,791.00 2022-09-02
TRC
A163930-100mg
Acetophenazine Dimaleate
5714-00-1
100mg
$ 178.00 2023-09-09
TRC
A163930-1g
Acetophenazine Dimaleate
5714-00-1
1g
$ 1305.00 2023-09-09
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T10232-5mg
Acetophenazine dimaleate
5714-00-1 99.48%
5mg
¥ 532 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T10232-25mg
Acetophenazine dimaleate
5714-00-1 99.48%
25mg
¥ 1270 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T10232-10mg
Acetophenazine dimaleate
5714-00-1 99.48%
10mg
¥ 763 2023-09-07

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Amadis Chemical Company Limited
(CAS:5714-00-1)Acetophenazine dimaleate
A1033068
Pureza:99%/99%
Cantidad:25mg/50mg
Precio ($):159.0/239.0